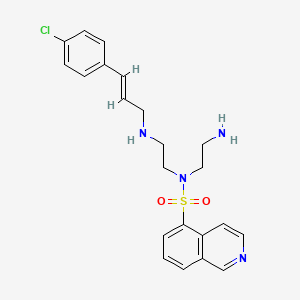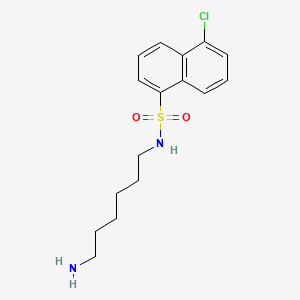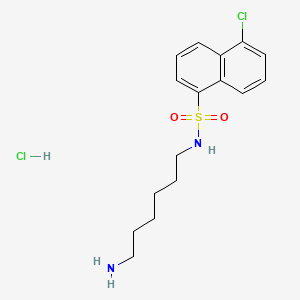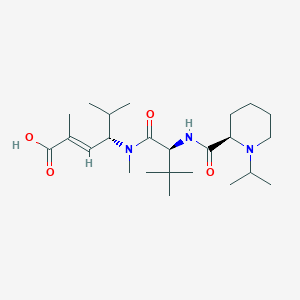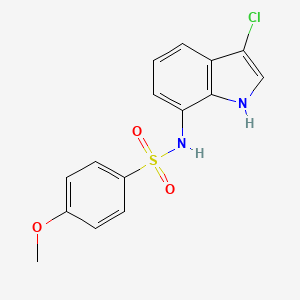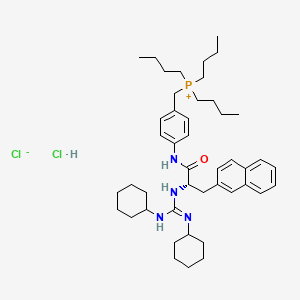
Win 64338 hydrochloride
Übersicht
Beschreibung
Win 64338 hydrochloride is a potent, selective, nonpeptide competitive antagonist of the bradykinin B2 receptor . It inhibits [3H]-Bradykinin binding to the bradykinin B2 receptor on human IMR-90 cells with a Ki of 64 nM .
Molecular Structure Analysis
The molecular weight of this compound is 783.94 . Its molecular formula is C45H69Cl2N4OP . The SMILES representation of its structure isCCCCP+(CC1=CC=C(NC(C@\\NC3CCCCC3)([H])CC4=CC5=CC=CC=C5C=C4)=O)C=C1)CCCC.Cl.[Cl-] . Physical and Chemical Properties Analysis
This compound is a white solid . It has a solubility of less than 58.8mg/ml in DMSO .Wissenschaftliche Forschungsanwendungen
Preformulation Development
Win 64338 hydrochloride has been studied for its solubility and partition coefficients, crucial for developing oral dosage forms of drugs. Its solubility decreases with increasing pH, but it remains stable under various conditions, including exposure to human gastric fluid, heat, light, and humidity. This stability is essential for the preformulation development of oral medications targeting specific enzymes or receptors within the human body (Simmons et al., 1996).
Bradykinin B2 Receptor Antagonism
This compound has been identified as a potent bradykinin B2 receptor antagonist. This specificity is significant because the bradykinin B2 receptor is involved in various physiological processes, including inflammation, pain, and cardiovascular function. The compound's ability to inhibit bradykinin-mediated effects without affecting the bradykinin B1 receptor or other unrelated receptors highlights its potential for targeted therapeutic applications, especially in conditions where bradykinin's effects are pathological (Sawutz et al., 1994).
Selective Antagonism in Smooth Muscle
Research on this compound has extended to its effects on smooth muscle, particularly its selective antagonism of ileal B2 receptors without affecting tracheal bradykinin receptors. This specificity suggests potential applications in treating gastrointestinal disorders without impacting respiratory function, providing a basis for developing drugs with targeted action and minimal side effects (Farmer & DeSiato, 1994).
Structure-Activity Relationships
Further studies on this compound have explored its pharmacology and structure-activity relationships, shedding light on the molecular interactions that confer its selectivity and potency as a bradykinin B2 receptor antagonist. Understanding these relationships is crucial for the rational design of new compounds with improved efficacy and safety profiles for clinical use (Sawutz et al., 1995).
Wirkmechanismus
Target of Action
Win 64338 hydrochloride is a potent, selective, non-peptide competitive antagonist of the bradykinin B2 receptor . Bradykinin B2 receptors are G-protein coupled receptors for bradykinin, a nonapeptide that plays a critical role in various physiological processes such as inflammation, pain, and vasodilation .
Mode of Action
This compound competitively inhibits the binding of bradykinin to the bradykinin B2 receptor . It has been shown to inhibit [3H]-Bradykinin binding to the bradykinin B2 receptor on human IMR-90 cells with a Ki of 64 nM .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bradykinin signaling pathway. By inhibiting the binding of bradykinin to the B2 receptor, this compound can modulate the downstream effects of bradykinin signaling, which include vasodilation, pain sensation, and inflammatory responses .
Pharmacokinetics
It is soluble to 75 mm in dmso , which suggests that it may have good bioavailability when administered in a suitable formulation.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of bradykinin signaling. By acting as a competitive antagonist at the bradykinin B2 receptor, this compound can inhibit the physiological effects of bradykinin, potentially reducing inflammation, pain, and vasodilation .
Biochemische Analyse
Biochemical Properties
Win 64338 hydrochloride interacts primarily with the bradykinin B2 receptor . In organ bath studies, it has been shown to inhibit the binding of bradykinin to its receptor on guinea pig trachea with nanomolar affinity .
Cellular Effects
The cellular effects of this compound are primarily mediated through its antagonistic action on the bradykinin B2 receptor. Bradykinin, the ligand for this receptor, is known to play a critical role in various cellular processes, including inflammation, pain sensation, blood pressure regulation, and smooth muscle contraction .
Molecular Mechanism
This compound exerts its effects at the molecular level by competitively inhibiting the binding of bradykinin to the B2 receptor . This prevents the activation of the receptor and subsequent downstream signaling events triggered by bradykinin.
Dosage Effects in Animal Models
It is generally used at nanomolar concentrations in in vitro studies .
Eigenschaften
IUPAC Name |
tributyl-[[4-[[(2S)-2-[(N,N'-dicyclohexylcarbamimidoyl)amino]-3-naphthalen-2-ylpropanoyl]amino]phenyl]methyl]phosphanium;chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H67N4OP.2ClH/c1-4-7-30-51(31-8-5-2,32-9-6-3)35-36-25-28-42(29-26-36)46-44(50)43(34-37-24-27-38-18-16-17-19-39(38)33-37)49-45(47-40-20-12-10-13-21-40)48-41-22-14-11-15-23-41;;/h16-19,24-29,33,40-41,43H,4-15,20-23,30-32,34-35H2,1-3H3,(H2-,46,47,48,49,50);2*1H/t43-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJGBEZPVOUBMJ-KRFCICRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=NC4CCCCC4)NC5CCCCC5.Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)NC(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)NC(=NC4CCCCC4)NC5CCCCC5.Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H69Cl2N4OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


